molecular formula C17H17NO5 B12510769 (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid

Cat. No.: B12510769
M. Wt: 315.32 g/mol
InChI Key: ZXWXVBROZXNXBC-HNNXBMFYSA-N
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Description

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a hydroxyphenyl group. Its stereochemistry is defined by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the hydroxyphenyl group through a series of reactions such as esterification, reduction, and hydrolysis. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of continuous flow processes can also enhance the sustainability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the hydroxyphenyl group, free amines from the reduction of the benzyloxycarbonyl group, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological molecules, while the amino group can form covalent bonds with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid include:

  • (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid
  • (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid
  • (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the benzyloxycarbonyl and hydroxyphenyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(2S)-3-(3-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H17NO5/c19-14-8-4-7-13(9-14)10-15(16(20)21)18-17(22)23-11-12-5-2-1-3-6-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1

InChI Key

ZXWXVBROZXNXBC-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=CC=C2)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)O)C(=O)O

Origin of Product

United States

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